N'-({(2S,4S)-4-fluoro-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-N,N-dimethylurea
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Description
N'-({(2S,4S)-4-fluoro-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-N,N-dimethylurea is a useful research compound. Its molecular formula is C20H27FN4O2 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.21180428 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Progesterone Receptor Modulators
The compound's structural similarity to 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile suggests its potential application in developing progesterone receptor modulators. These modulators can be used in female healthcare for contraception, fibroids, endometriosis, and certain breast cancers. The size of the 3,3-dialkyl substituent is crucial for controlling functional responses, indicating potential in pharmaceutical development (Fensome et al., 2008).
Imaging Cancer Tyrosine Kinase
The synthesis of derivatives with structures similar to the subject compound, such as N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, indicates its potential use in imaging cancer tyrosine kinase. Such derivatives can serve as positron emission tomography tracers, providing valuable tools in cancer diagnosis and treatment monitoring (Ji‐Quan Wang et al., 2005).
Maillard Reaction Studies
Related compounds, like N-methyl-2-(hydroxymethyl)pyrrole found in Maillard model systems, indicate the compound's relevance in studying Maillard reactions. These reactions are crucial in understanding the formation of melanoidins and their antioxidative properties, which are significant in food chemistry and possibly in pharmacology (Tressl et al., 1998).
Catalysis and Chemical Synthesis
Compounds similar to the query chemical, such as substituted indolines and pyrrolidines, find applications in catalysis and chemical synthesis. Their involvement in processes like intramolecular aminocyanation of alkenes suggests potential uses in developing new synthetic methods and chemicals (Miyazaki et al., 2014).
Indole Synthesis
The method of closing the pyrrole ring, as demonstrated in the synthesis of substituted indoles, highlights the relevance of similar structures in synthesizing diverse indole derivatives. These compounds are pivotal in pharmaceutical and agrochemical industries (Marion & Ashford, 1945).
Fluorination Techniques in Organic Synthesis
Electrochemical fluorination studies involving similar compounds, like various alkyl-substituted pyridines, suggest potential applications in developing new fluorination techniques. These techniques are essential for producing fluorinated compounds used in pharmaceuticals and materials science (Victor J. Davis et al., 1975).
Properties
IUPAC Name |
3-[[(2S,4S)-4-fluoro-1-(1,3,7-trimethylindole-2-carbonyl)pyrrolidin-2-yl]methyl]-1,1-dimethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN4O2/c1-12-7-6-8-16-13(2)18(24(5)17(12)16)19(26)25-11-14(21)9-15(25)10-22-20(27)23(3)4/h6-8,14-15H,9-11H2,1-5H3,(H,22,27)/t14-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHDFGXBHNQDME-GJZGRUSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2C)C(=O)N3CC(CC3CNC(=O)N(C)C)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=C(N2C)C(=O)N3C[C@H](C[C@H]3CNC(=O)N(C)C)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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